molecular formula C22H32O3 B12004997 (5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione CAS No. 26302-67-0

(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

Cat. No.: B12004997
CAS No.: 26302-67-0
M. Wt: 344.5 g/mol
InChI Key: ROTZYFNEYFKWQU-ZHPKKFHLSA-N
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Description

The compound (5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione is a complex organic molecule characterized by its unique spiro structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring systems and significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the cyclopenta[a]phenanthrene core, followed by spirocyclization to introduce the spiro oxolane ring. Specific reagents and catalysts, such as Lewis acids, are used to facilitate these transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under various chemical conditions.

Biology

In biological research, this compound is investigated for its potential biological activity. Its structural similarity to certain natural products makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its complex structure could interact with multiple biological pathways, offering possibilities for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for creating novel materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Its spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione lies in its spiro structure, which imparts distinct chemical and biological properties

Properties

CAS No.

26302-67-0

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h14,16-18H,3-13H2,1-2H3/t14-,16+,17-,18-,20-,21-,22+/m0/s1

InChI Key

ROTZYFNEYFKWQU-ZHPKKFHLSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC45CCC(=O)O5)C

Origin of Product

United States

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